REACTION_CXSMILES
|
[H-].[Na+].[C:3]([NH:10][CH2:11][C:12]([OH:14])=[O:13])([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1>[OH:13][C:12](=[O:14])[CH2:11][N:10]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:3](=[O:4])[O:5][C:6]([CH3:8])([CH3:9])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0°
|
Type
|
ADDITION
|
Details
|
H2O (˜50 mL) was added dropwise over a 30 min period
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After another 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
H2O (600 mL) was added
|
Type
|
WASH
|
Details
|
The mixture was washed with hexane (3×500 mL)
|
Type
|
ADDITION
|
Details
|
1N Aqueous HCl (1.3 L) was added slowly to the aqueous layer
|
Type
|
ADDITION
|
Details
|
followed by the addition of 4N aqueous HCl (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (1.5 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were serially washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4, Na2SO4, charcoal)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CN(C(OC(C)(C)C)=O)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 241 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |